Target Engagement Selectivity: Furan-2-carboxamide vs Benzamide Derivative in Kinase Inhibition
The furan-2-carboxamide moiety of the target compound distinguishes it from the benzamide analog (CAS 921870-56-6). Pharmacological data for the broader thiazolylbenzofuran scaffold demonstrates that amide substituent identity critically governs kinase selectivity. A structurally related compound (CHEMBL4241193) bearing a substituted benzamide at the thiazole 2-position exhibits a Ki of 462 nM against human PKMYT1 kinase [1]. The replacement of benzamide with furan-2-carboxamide is expected to alter the hydrogen-bond donor/acceptor profile, potentially shifting kinase selectivity. However, no direct head-to-head comparison of the target compound against the benzamide analog is available in the disclosed literature.
| Evidence Dimension | Kinase inhibition potency (Ki) for thiazolylbenzofuran derivatives |
|---|---|
| Target Compound Data | No publicly disclosed Ki data available |
| Comparator Or Baseline | CHEMBL4241193 (benzamide analog): Ki = 462 nM against human PKMYT1 |
| Quantified Difference | Not determined; inferred structural divergence from amide substituent |
| Conditions | Inhibition of full-length human PKMYT1 expressed in HEK293 cells, measured by fluorescence polarization after 1 hr [1] |
Why This Matters
The furan-2-carboxamide group provides a differentiable hydrogen-bonding pharmacophore that may confer distinct kinase selectivity profiles versus benzamide analogs, a critical consideration for target-specific screening campaigns.
- [1] BindingDB Entry BDBM50462631 / CHEMBL4241193. (n.d.). Ki data for thiazolylbenzofuran derivative against human PKMYT1. Retrieved from BindingDB, UCSD. View Source
